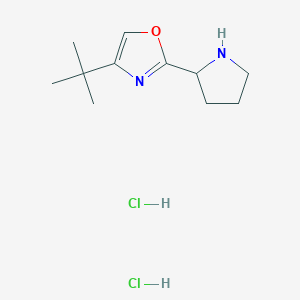

4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(tert-Butyl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound used in research . It belongs to the class of heterocyclic compounds known as pyrrolidines .

Synthesis Analysis

A convenient four-step approach to the synthesis of (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles starting from l-Boc-proline has been described . The key step is the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides – aldehyde intermediates which demonstrate low to moderate stability – under Appel reaction conditions .科学的研究の応用

Synthesis of Oxazole-Containing Peptidomimetics

A bio-inspired approach to proline-derived 2,4-disubstituted oxazoles has been described . The synthesis of (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles starting from l-Boc-proline is inspired by naturally occurring oxazole-containing peptidomimetics . This method furnishes the target compounds with more than 98% ee and in a 17–51% overall yield .

Drug Discovery

2,4-disubstituted oxazoles derived from α-amino acids have attracted much attention as promising building blocks for drug discovery . They have been used in the total synthesis of natural products including plantazolicins, telomestatin, ulapualides, and diazonamide A .

Enantioselective Catalysis

These compounds have also been used as ligands for enantioselective catalysis . This application is particularly important in the field of synthetic organic chemistry.

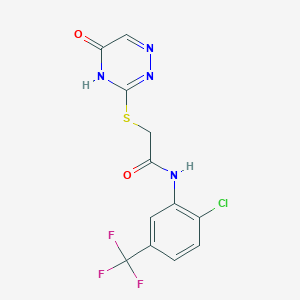

Anti-Inflammatory Agents

A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . These compounds were screened for their anti-inflammatory effect through their ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Inhibition of iNOS and COX-2 Proteins

The most potent compounds showed high binding affinity to COX-2 active site and exhibited similar binding interactions of the native ligand celecoxib . They also showed remarkable inhibition for both iNOS and COX-2 proteins level .

Cytotoxicity Studies

The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . This could potentially lead to applications in cancer research and treatment.

Safety and Hazards

特性

IUPAC Name |

4-tert-butyl-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.2ClH/c1-11(2,3)9-7-14-10(13-9)8-5-4-6-12-8;;/h7-8,12H,4-6H2,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZXTWRTZDWLQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)C2CCCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)